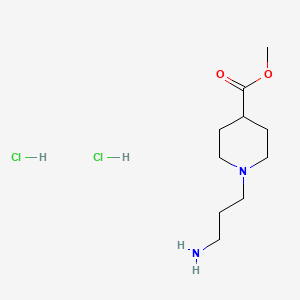
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride
Overview
Description
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
- Chemical Name : this compound
- Molecular Formula : C11H18Cl2N2O2
- Molecular Weight : 276.18 g/mol
This compound belongs to a class of piperidine derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to glutamine metabolism. This inhibition can lead to altered cellular metabolism and reduced proliferation in cancer cells.
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (lung cancer) | 15.2 | Induces apoptosis via ROS generation | |
| HeLa (cervical cancer) | 12.5 | Inhibits glutaminase activity |
These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms involving oxidative stress and metabolic disruption.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results indicate that this compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, this compound demonstrated protective effects against neuronal damage induced by oxidative stress. The treatment resulted in:
- Reduction in neuronal apoptosis : Decreased levels of caspase-3 activation.
- Improved cognitive function : Enhanced performance in memory tasks compared to control groups.
These findings support the potential use of this compound in treating neurodegenerative diseases .
Case Study 2: Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .
Properties
IUPAC Name |
methyl 1-(3-aminopropyl)piperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;;/h9H,2-8,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOBOWZVXWXLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















